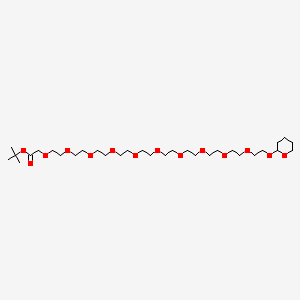
THP-PEG10-Boc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
THP-PEG10-Boc is a polyethylene glycol (PEG)-based PROTAC linker. PROTACs (PROteolysis TArgeting Chimeras) are a class of molecules that induce the degradation of specific proteins by the ubiquitin-proteasome system. This compound is used in the synthesis of PROTACs, which are emerging as a promising approach for targeted therapy drugs .
Vorbereitungsmethoden
The synthesis of THP-PEG10-Boc involves the use of polyethylene glycol (PEG) as a backbone, with tetrahydropyranyl (THP) and tert-butyloxycarbonyl (Boc) groups as functional moieties. The synthetic route typically involves the following steps:
PEGylation: The PEG chain is functionalized with THP groups.
Protection: The THP groups are protected using Boc groups to prevent unwanted reactions during subsequent steps.
Purification: The final product is purified to achieve high purity (>95%) and stored under recommended conditions.
Analyse Chemischer Reaktionen
THP-PEG10-Boc undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, allowing for further functionalization.
Oxidation and Reduction: The PEG backbone can undergo oxidation and reduction reactions, although these are less common in the context of PROTAC synthesis.
Nucleophilic Substitution: The THP group can be substituted with other functional groups using nucleophilic reagents.
Wissenschaftliche Forschungsanwendungen
THP-PEG10-Boc has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the degradation of target proteins.
Biology: Employed in studies to understand protein-protein interactions and protein degradation pathways.
Medicine: Investigated for its potential in developing targeted therapies for diseases such as cancer.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals
Wirkmechanismus
THP-PEG10-Boc functions as a linker in PROTACs, which work by bringing a target protein and an E3 ubiquitin ligase into close proximity. This leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG backbone provides flexibility and solubility, while the THP and Boc groups facilitate the attachment of various ligands .
Vergleich Mit ähnlichen Verbindungen
THP-PEG10-Boc can be compared with other PEG-based PROTAC linkers, such as:
Tos-PEG10-THP: Contains a tosyl moiety and THP protecting group, used in similar applications but with different functional groups.
THP-PEG10-THP: A homobifunctional PEG linker containing two THP groups, used for different types of PROTAC synthesis.
THP-PEG10-OH: Another PEG-based PROTAC linker with hydroxyl groups, offering different reactivity and applications.
This compound stands out due to its specific combination of THP and Boc groups, which provide unique reactivity and protection during synthesis.
Eigenschaften
Molekularformel |
C31H60O14 |
|---|---|
Molekulargewicht |
656.8 g/mol |
IUPAC-Name |
tert-butyl 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate |
InChI |
InChI=1S/C31H60O14/c1-31(2,3)45-29(32)28-42-25-24-40-21-20-38-17-16-36-13-12-34-9-8-33-10-11-35-14-15-37-18-19-39-22-23-41-26-27-44-30-6-4-5-7-43-30/h30H,4-28H2,1-3H3 |
InChI-Schlüssel |
YLPMWNVXWQFYBY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC1CCCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-methyl-N-[2-(methylamino)ethyl]carbamate](/img/structure/B11934689.png)
![6-[2-[2-(dimethylamino)ethyl]-2-[6-(2-hexyldecanoyloxy)hexyl]hydrazinyl]hexyl 2-hexyldecanoate](/img/structure/B11934697.png)

![8-fluoro-N-[1-oxo-1-pyrrolidin-1-yl-3-[3-(trifluoromethyl)phenyl]propan-2-yl]-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide](/img/structure/B11934702.png)
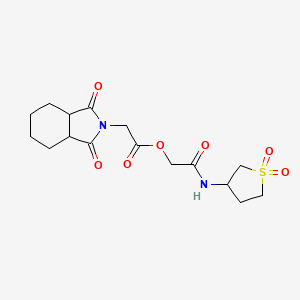
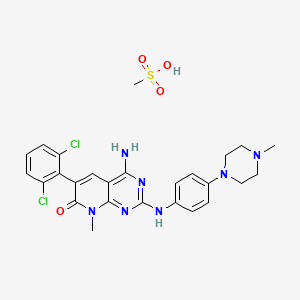
![4-(7-{[(3R)-3-aminopyrrolidin-1-yl]carbonyl}-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B11934723.png)

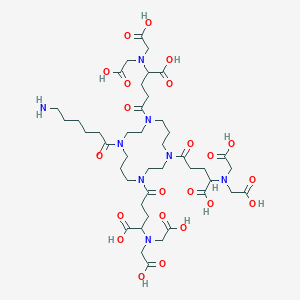


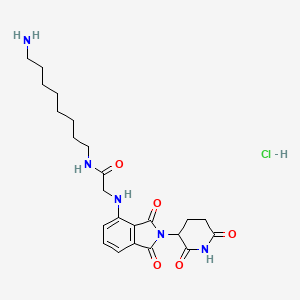
![(3Z)-1-[(2S)-2-amino-3-phenylpropanoyl]-3,5-bis[(3,4-dichlorophenyl)methylidene]piperidin-4-one;hydrochloride](/img/structure/B11934754.png)

